
Rock-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rock-IN-32: is a potent inhibitor of Rho-associated protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 value of 11 nanomolar . This compound is widely used in scientific research due to its ability to modulate various cellular processes, including cell proliferation, migration, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rock-IN-32 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process is carefully monitored to maintain the desired chemical properties and to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Rock-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Rock-IN-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed to investigate the effects of ROCK inhibition on cell behavior, including proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways
Wirkmechanismus
Rock-IN-32 exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream substrates, leading to changes in the actin cytoskeleton, cell contraction, and gene expression. The molecular targets of this compound include myosin light chain, LIM kinase, and other proteins involved in cytoskeletal dynamics .
Vergleich Mit ähnlichen Verbindungen
Y-27632: Another ROCK inhibitor with similar inhibitory activity but different chemical structure.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
GSK429286A: A selective ROCK2 inhibitor with applications in cardiovascular research.
Uniqueness of Rock-IN-32: this compound is unique due to its high specificity for ROCK2 and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying ROCK-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C20H17Cl2N3O2 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
InChI-Schlüssel |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


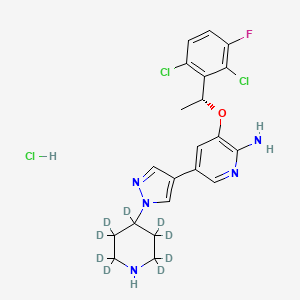
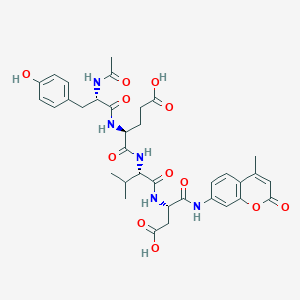
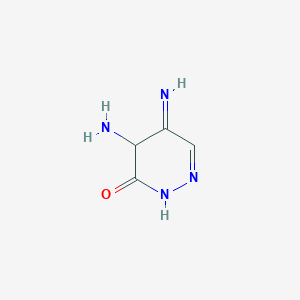
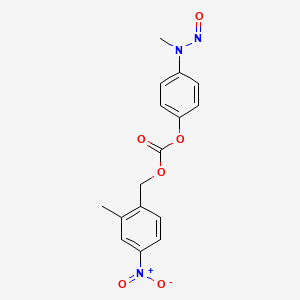
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
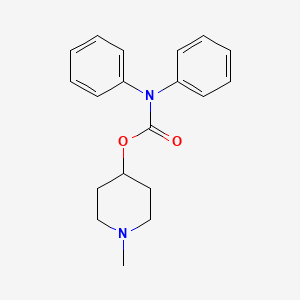

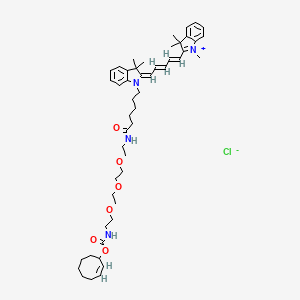
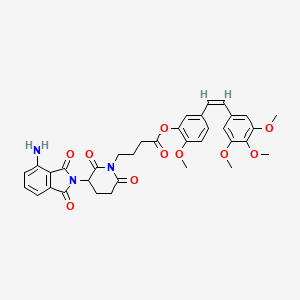

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
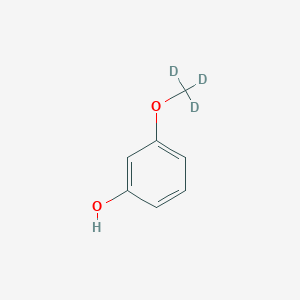
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

